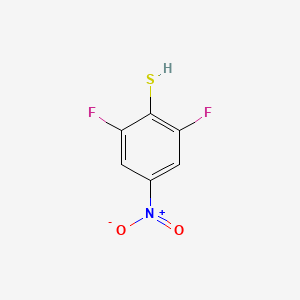

2,6-Difluoro-4-nitrobenzene-1-thiol

Beschreibung

Significance of Aromatic Fluorination in Contemporary Organic Chemistry

The introduction of fluorine into aromatic compounds is a pivotal strategy in modern organic chemistry, largely due to the unique and profound effects this element imparts on molecular properties. nih.gov Fluorine's high electronegativity, combined with its relatively small size, can dramatically alter the electronic landscape of an aromatic ring, influencing its reactivity, stability, and intermolecular interactions. matrix-fine-chemicals.com This has far-reaching implications in various scientific domains.

In medicinal chemistry, for example, the presence of fluorine can enhance a drug's metabolic stability, improve its binding affinity to target proteins, and increase its lipophilicity, which can aid in its passage through biological membranes. acs.org Many widely used pharmaceuticals owe their efficacy to the strategic placement of fluorine atoms. Beyond pharmaceuticals, fluorinated aromatics are integral to the development of advanced materials, including high-performance polymers and liquid crystals, as well as in the agrochemical industry to create more potent and selective pesticides. matrix-fine-chemicals.com The development of new methods for aromatic fluorination, ranging from traditional nucleophilic and electrophilic substitutions to modern transition metal-catalyzed and photocatalytic approaches, continues to be an active and important area of research. nih.govichrom.com

The Role of Thiol Functionality in Modern Synthetic and Mechanistic Studies

The thiol group (-SH) is a highly versatile functional group in organic chemistry, known for its distinct reactivity that makes it invaluable in both synthesis and mechanistic investigations. bldpharm.com Thiols are more acidic than their alcohol counterparts and their conjugate bases, thiolates, are excellent nucleophiles. acs.org This enhanced nucleophilicity allows thiols to readily participate in a variety of important bond-forming reactions, such as the thiol-ene reaction and nucleophilic aromatic substitution (SNAr). nih.govnih.gov

In the realm of mechanistic studies, thiols serve as effective probes to investigate reaction pathways. nih.gov For instance, their reaction with Michael acceptors is a fundamental process in biochemistry and drug design, and kinetic studies of these reactions provide insight into enzyme inhibition mechanisms. bldpharm.com The unique redox properties of the thiol group, including its ability to form disulfide bonds, are central to protein structure and function. acs.org Furthermore, the strong affinity of sulfur for gold surfaces has made thiol-functionalized molecules essential for the construction of self-assembled monolayers, a key technology in nanoscience and surface chemistry. The development of thiol-reactive fluorescent probes is also a significant area of research, enabling the detection and quantification of biologically important thiols like cysteine and glutathione. nih.gov

Research Trajectory and Importance of 2,6-Difluoro-4-nitrobenzene-1-thiol

This compound is a specialized aromatic compound that combines the influential properties of two fluorine atoms, a nitro group, and a thiol functionality on a single benzene (B151609) ring. The importance and research trajectory of this molecule can be inferred from the reactivity endowed by its specific arrangement of functional groups. The compound is commercially available, indicating its utility as a building block in chemical synthesis. bldpharm.com

The structure of this compound is primed for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nitro group, positioned para to the thiol and ortho/para to the fluorine atoms, significantly activates the ring towards nucleophilic attack. The two fluorine atoms are excellent leaving groups in SNAr reactions, and their position flanking the nitro group further enhances this reactivity.

Given these structural features, the primary research application of this compound is likely as a versatile precursor in the synthesis of more complex molecules. The thiol group itself can be a site for alkylation or oxidation, while the fluorine atoms can be sequentially or simultaneously displaced by a wide range of nucleophiles, such as amines, alkoxides, and other thiolates. This allows for the controlled, regioselective introduction of various substituents, making it a valuable scaffold for creating libraries of novel compounds for screening in drug discovery and materials science. For example, its reaction with other molecules could be used to synthesize thioethers and thiochromanones. researchgate.net

Furthermore, its inherent functionalities suggest potential applications as a chemical probe. The thiol group can act as an anchor to specific sites, while the fluorinated and nitrated aromatic ring can serve as a reporter unit in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or as a component in the design of fluorescent sensors. The reactivity of the molecule towards biological nucleophiles could also be explored in the context of developing enzyme inhibitors or covalent modifiers for proteomics research.

While specific, detailed research findings on this compound are not extensively documented in publicly accessible literature, its chemical architecture firmly places it at the intersection of fluorine chemistry, thiol chemistry, and aromatic substitution reactions. Its future research trajectory will likely involve its exploitation as a flexible building block for creating functional molecules with applications spanning from medicinal chemistry to materials science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-difluoro-4-nitrobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWMHVHBXSUFCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 2,6 Difluoro 4 Nitrobenzene 1 Thiol

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, given the presence of strong electron-withdrawing groups (nitro and fluorine) that activate the aromatic ring towards nucleophilic attack. nih.gov The fluorine atoms are excellent leaving groups in SNAr reactions. nih.gov

Influence of Fluorine and Nitro Groups on Aromatic Ring Activation for Nucleophilic Attack

The two fluorine atoms positioned ortho to the thiol group, along with the para-nitro group, are expected to strongly activate the benzene (B151609) ring for nucleophilic attack. These electron-withdrawing groups would stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. The primary sites for nucleophilic attack would likely be the carbons bearing the fluorine atoms. However, without experimental studies, the precise influence and potential interplay of the thiol group on this activation are unknown.

Solvent and Catalyst Effects on Reaction Mechanisms

The mechanism and rate of SNAr reactions are often highly dependent on the solvent and the presence of catalysts. Polar aprotic solvents typically accelerate these reactions. The role of phase-transfer catalysts or other catalytic systems in promoting nucleophilic substitution on this specific substrate has not been investigated. Research in this area would be required to optimize reaction conditions and understand the mechanistic nuances.

Electrophilic Aromatic Substitution (EAS) Reactions

The potential for electrophilic aromatic substitution (EAS) on the 2,6-Difluoro-4-nitrobenzene-1-thiol ring is expected to be very low. The combined deactivating effects of the nitro group and the two fluorine atoms would make the ring highly electron-deficient and thus resistant to attack by electrophiles.

Substituent Directing Effects and Reactivity Profiles

If an EAS reaction were to be forced under harsh conditions, predicting the outcome would involve analyzing the competing directing effects of the four substituents. The thiol group is an activating, ortho-, para-director. The nitro group is a strongly deactivating, meta-director. The fluorine atoms are deactivating, ortho-, para-directors. The vector sum of these competing effects would determine the position of electrophilic attack. However, the strong deactivation of the ring makes any such reaction highly unlikely, and no reactivity profile has been documented.

Regioselectivity in Electrophilic Functionalization

Determining the regioselectivity of any potential electrophilic functionalization would require a detailed analysis of the electronic and steric environment at each available position on the ring. Given the strong deactivating nature of the substituents, achieving any level of selective functionalization would be a significant synthetic challenge. No studies on the regioselectivity of EAS reactions for this compound are available.

Radical-Mediated Transformations and Single Electron Transfer (SET) Processes

The presence of the thiol group and the nitroaromatic system in this compound makes it a candidate for radical-mediated reactions. These processes often involve the generation of a highly reactive thiyl radical.

Thiyl radicals (RS•) are versatile intermediates that can be generated from thiols through several methods, including hydrogen atom abstraction and single electron transfer (SET) processes. nih.govwikipedia.org The S-H bond in thiols is relatively weak, facilitating homolytic cleavage to form the corresponding thiyl radical. nih.gov Initiators like azobisisobutyronitrile (AIBN) can be used to abstract the hydrogen atom from the thiol, generating the thiyl radical. wikipedia.org

Alternatively, one-electron oxidation through SET mechanisms can also produce thiyl radicals. princeton.edu The nitroaromatic moiety of this compound can facilitate SET processes, potentially leading to the formation of a nitro radical anion and the corresponding thiyl radical. nih.gov The general scheme for thiyl radical generation from a thiol (RSH) can be represented as:

Hydrogen Abstraction: RSH + Initiator• → RS• + Initiator-H wikipedia.org

Single Electron Transfer (Oxidation): RSH → RS• + H⁺ + e⁻ princeton.edu

Once generated, the 2,6-difluoro-4-nitrophenylthiyl radical exhibits characteristic reactivity. Thiyl radicals are known to be sensitive to bond strengths and polar effects in their reactions. iupac.org They can participate in hydrogen abstraction reactions and additions to unsaturated bonds. iupac.orgnih.gov The electrophilic nature of many thiyl radicals influences their reactivity towards electron-rich substrates. iupac.org

While specific studies detailing the application of the 2,6-difluoro-4-nitrophenylthiyl radical in C-X (where X is a heteroatom or carbon) bond formation are not extensively documented in the provided search results, the general reactivity of thiyl radicals suggests potential applications. Thiyl radicals are well-established intermediates in the formation of C-S bonds through addition to alkenes and alkynes (thiol-ene and thiol-yne reactions). nih.gov These reactions proceed via a radical chain mechanism and are synthetically valuable for creating thioethers. nih.gov

Given the established principles of radical chemistry, the 2,6-difluoro-4-nitrophenylthiyl radical could theoretically be employed in:

Hydrothiolation of Alkenes and Alkynes: Addition of the thiol across a carbon-carbon multiple bond to form a new C-S bond.

Radical Cyclizations: Intramolecular addition of the thiyl radical to an unsaturated system within the same molecule to form cyclic structures.

The electron-withdrawing nitro and fluoro substituents on the aromatic ring would likely influence the reactivity and selectivity of these transformations.

Thiol-Specific Reaction Mechanisms

Beyond radical pathways, the thiol group of this compound engages in a variety of characteristic reactions, including redox chemistry and nucleophilic additions.

2 RSH + [O] → RSSR + H₂O

Further oxidation of the thiol can lead to the formation of a sulfenic acid (RSOH). nih.gov This species is often a transient intermediate in the oxidation of thiols to higher oxidation states like sulfinic and sulfonic acids. researchgate.net The formation of sulfenic acid from a thiol can be represented as:

RSH + [O] → RSOH nih.gov

The stability of the resulting sulfenic acid can vary significantly depending on the molecular structure. In some cases, the sulfenic acid can be trapped or detected, providing evidence for its formation. nih.gov For instance, studies on human serum albumin have shown that the thiol group of a cysteine residue can be oxidized to a remarkably stable sulfenic acid. nih.gov The formation of sulfenic acids can also occur through free radical pathways. nih.gov The subsequent reaction of a sulfenic acid with another thiol molecule is a major pathway for the formation of disulfides. nih.gov

Table 1: Oxidation States of Sulfur in Thiol-Related Compounds

| Compound Type | General Formula | Oxidation State of Sulfur |

|---|---|---|

| Thiol | RSH | -2 |

| Disulfide | RSSR | -1 |

| Sulfenic Acid | RSOH | 0 |

| Sulfinic Acid | RSO₂H | +2 |

Thioesters are another important class of compounds derived from thiols. They can be synthesized through the reaction of a thiol with a carboxylic acid or its derivatives. researchgate.net A general method for thioester synthesis is the acid-catalyzed reaction of a carboxylic acid and a thiol. researchgate.net

R'COOH + RSH ⇌ R'COSR + H₂O

This reaction represents a formal dehydration or condensation. Various catalytic systems have been developed to promote this transformation efficiently. researchgate.net Thioesters themselves are reactive species and can serve as versatile intermediates in organic synthesis. For example, they can be used in the formation of amides and esters. researchgate.net

The reactivity of thioesters is attributed to the good leaving group ability of the thiolate anion (RS⁻). This makes the carbonyl group of the thioester susceptible to nucleophilic attack.

Computational and Theoretical Studies on 2,6 Difluoro 4 Nitrobenzene 1 Thiol

Quantum Chemical Methodologies

To understand the molecular behavior of 2,6-Difluoro-4-nitrobenzene-1-thiol, a variety of computational methods would typically be applied. These methods offer a range of accuracy and computational cost, allowing for a multifaceted approach to molecular modeling.

Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Modeling

Density Functional Theory (DFT) has become a primary tool for quantum chemical calculations in chemistry and materials science due to its favorable balance of accuracy and computational efficiency. For a molecule like this compound, DFT calculations, often using functionals such as B3LYP or M06-2X combined with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and predict a wide range of properties.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of theory with generally greater accuracy, albeit at a significantly higher computational cost. These methods are often used to benchmark DFT results for smaller systems or when high accuracy is paramount for specific properties. However, no specific ab initio studies for this compound have been identified.

Semi-Empirical Methods for Electronic Structure Calculations

Semi-empirical methods, such as AM1, PM3, and RM1, utilize parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. While less accurate than DFT or other ab initio methods, they are much faster, making them suitable for preliminary calculations or for studying very large molecular systems. A theoretical investigation on the related compound 2,6-difluoro-4-nitroaniline (B181332) has utilized such methods to analyze its electronic structure and geometry. nih.gov This approach could similarly be applied to this compound to provide initial insights into its electronic properties.

Electronic Structure and Reactivity Descriptors

From the quantum chemical calculations, a number of key descriptors can be derived to understand the electronic structure and predict the reactivity of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. nih.govscbt.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

While no specific HOMO-LUMO energy values for this compound are available, the table below illustrates the kind of data that would be generated from such an analysis.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thiol group, while positive potential might be located around the hydrogen atom of the thiol group and on the aromatic ring.

Atomic Charge Distribution and Reactivity Indices

The distribution of atomic charges provides insight into the polarity of bonds and the reactivity of different atomic sites within the molecule. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial charges on each atom of this compound. These charges, along with other reactivity indices derived from DFT, such as Fukui functions, would help in identifying the most reactive sites for various types of chemical reactions.

The following table demonstrates how atomic charge data would be presented.

| Atom | Hypothetical Mulliken Charge |

| S1 | |

| C2 | |

| F3 | |

| C4 | |

| N5 | |

| O6 | |

| O7 | |

| C8 | |

| F9 | |

| C10 | |

| H11 | |

| C12 | |

| H13 | |

| C14 | |

| H15 |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations for this compound.

Mechanistic Insights from Theoretical Calculations

Theoretical and computational chemistry provide powerful tools to unravel the intricate details of reaction mechanisms at a molecular level. For a molecule like this compound, which possesses multiple reactive sites and is influenced by strong electronic effects, computational studies are invaluable for understanding its behavior. Although direct computational studies on this specific thiol are not extensively available in public literature, a wealth of theoretical work on analogous systems, such as nitroaromatic compounds and thiols, allows for the construction of a detailed and scientifically grounded understanding of its likely reactivity and the mechanistic pathways it may follow. This section delves into the mechanistic insights that can be gleaned from theoretical calculations, focusing on transition state characterization, the influence of substituents, and the critical role of solvation models in achieving accurate predictions.

Transition State Characterization and Reaction Pathway Elucidation

The reactivity of this compound is expected to be dominated by nucleophilic aromatic substitution (SNAr) reactions, a common pathway for nitro-activated aryl halides. In such reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The thiol group (-SH) itself can act as a nucleophile, particularly in its deprotonated thiolate form (-S⁻), which is a significantly better nucleophile. masterorganicchemistry.comyoutube.com

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of these reactions. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For a typical SNAr reaction involving an external nucleophile attacking the ring, the elucidated pathway would involve the formation of a stable intermediate known as a Meisenheimer complex. The transition state leading to this intermediate is the rate-determining step. Theoretical calculations can provide the geometry and energy of this transition state, offering insights into the reaction barrier.

Alternatively, if the thiol group itself participates in an intramolecular reaction or a reaction with another molecule of its kind (e.g., dimerization to a disulfide), computational modeling can elucidate the feasibility of such pathways. For instance, in the reaction of nitroxyl (B88944) (HNO) with various thiols, computational methods have been used to identify a putative N-hydroxysulfenamide intermediate, with the formation of the S-N bond being concerted with proton transfers. nih.gov While the specific reaction is different, it highlights the capability of these methods to uncover complex, concerted mechanisms.

The general reaction pathway for the S-NAr mechanism is as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a fluorine atom), leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex).

Transition State 1 (TS1): The system passes through a high-energy transition state to form the intermediate.

Intermediate: The Meisenheimer complex is a true intermediate with a finite lifetime.

Transition State 2 (TS2): The system overcomes a second energy barrier for the expulsion of the leaving group.

Product Formation: The final substituted product is formed.

Computational Assessment of Substituent Effects on Reactivity

The reactivity of an aromatic ring is profoundly influenced by its substituents. In this compound, the interplay between the electron-withdrawing nitro group (-NO₂) and the two electron-withdrawing fluorine atoms (-F), along with the thiol group (-SH), dictates the molecule's electronic properties and reactivity.

Computational studies on nitrobenzene (B124822) and its derivatives have shown that substituents can significantly alter the geometry and electronic structure of the molecule. unpatti.ac.idunpatti.ac.id DFT calculations can quantify these effects by analyzing parameters such as bond lengths, bond angles, atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO).

Key Substituent Effects:

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. rsc.org Computational analyses, such as Voronoi deformation density (VDD) charge analysis, have shown that the π electronic rearrangements due to the C-N bond formation in nitrobenzene are responsible for the largest deactivation at the ortho and para positions, making the nitro group a meta-director for electrophilic attack but an ortho/para-director for nucleophilic attack. rsc.org

Fluorine Atoms (-F): Fluorine is the most electronegative element and exerts a strong inductive electron-withdrawing effect. However, it also has a lone pair of electrons that can be donated to the ring through resonance (a +M effect). In the case of nucleophilic aromatic substitution, the strong -I effect of fluorine activates the ring.

Thiol Group (-SH): The thiol group can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions. In its neutral form, it is generally considered a weak ortho, para-directing group in electrophilic substitution. As a thiolate (-S⁻), it is a powerful electron-donating group.

Computational studies can provide a quantitative measure of these effects. For example, by calculating the electron affinities of a series of substituted nitrobenzenes, researchers have been able to correlate the effect of substituents on the ease of reduction of the nitroaromatic system. researchgate.net Similarly, analysis of the HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

The following table, based on general principles and data from analogous systems, illustrates the expected qualitative effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M/-M) | Overall Effect on Nucleophilic Aromatic Substitution |

| Nitro (-NO₂) | 4 | Strong | Strong -M | Strongly Activating |

| Fluorine (-F) | 2, 6 | Strong | Weak +M | Activating |

| Thiol (-SH) | 1 | Weak | Weak +M | Deactivating (as -SH), Activating (as -S⁻) |

This table is illustrative and based on established principles of substituent effects.

Solvation Models and Their Impact on Theoretical Predictions

Chemical reactions are most often carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms, especially for reactions involving charged species. jdftx.org Computational chemistry must, therefore, account for solvation effects to provide realistic and accurate predictions. stackexchange.com

There are two primary approaches to modeling solvation:

Explicit Solvation: This method involves including a number of individual solvent molecules in the calculation. While this approach can capture specific solute-solvent interactions like hydrogen bonding, it is computationally very expensive due to the large number of atoms and the need to sample many different solvent configurations. researchgate.net

Implicit Solvation (Continuum Models): This is a more common and computationally efficient approach where the solvent is treated as a continuous medium with a specific dielectric constant (ε). researchgate.netchemrxiv.org The solute is placed in a cavity within this continuum. Popular implicit solvation models include:

Polarizable Continuum Model (PCM): One of the most widely used models.

COSMO (Conductor-like Screening Model): A variation of the PCM model.

SMD (Solvation Model based on Density): A universal solvation model that has shown good performance for a wide range of solvents. stackexchange.com

The choice of solvation model is critical for accurately predicting the energetics of reactions in solution. For instance, in the SNAr reaction of a thiol with a nitroaromatic compound, the deprotonated thiolate is a charged nucleophile, and the Meisenheimer intermediate is also charged. A polar solvent would be expected to stabilize these charged species more than the neutral reactants, thus lowering the activation energy and increasing the reaction rate. Implicit solvation models can capture this differential stabilization.

Studies on the nucleophilic addition of thiols to other systems have demonstrated the importance of solvation. For example, calculations on the addition of MeS⁻ to α,β-unsaturated ketones showed that substituent effects are magnified in solution compared to the gas phase. nih.govacs.org The use of high-level gas-phase energies in conjunction with continuum solvation models provided kinetic data in good agreement with experimental results. nih.govacs.org

The following table summarizes the key features of explicit and implicit solvation models.

| Feature | Explicit Solvation | Implicit Solvation |

| Solvent Representation | Individual solvent molecules | Continuous medium with a dielectric constant |

| Computational Cost | Very High | Moderate |

| Accuracy | Can be very high, captures specific interactions | Generally good for electrostatic effects, less so for specific interactions |

| Common Use Cases | Systems where specific hydrogen bonds are crucial | Screening studies, reactions in bulk solvent |

This table provides a general comparison of solvation models. jdftx.orgresearchgate.netosti.gov

Advanced Spectroscopic and Analytical Characterization of 2,6 Difluoro 4 Nitrobenzene 1 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 2,6-Difluoro-4-nitrobenzene-1-thiol. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, including chemical shifts and coupling constants, a complete picture of the atomic connectivity and electronic environment can be assembled.

¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants

The proton (¹H) NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the thiol proton. The aromatic protons, situated in a highly substituted and electronically influenced ring system, would likely appear as a complex multiplet in the downfield region, typically between 7.0 and 8.5 ppm. The precise chemical shift is influenced by the strong electron-withdrawing effects of the nitro group and the fluorine atoms. The thiol proton (S-H) resonance is also anticipated, though its chemical shift can be variable and is sensitive to concentration, solvent, and temperature due to potential hydrogen bonding.

The carbon-¹³ (¹³C) NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum would display signals for the six aromatic carbons. The carbons directly bonded to the fluorine atoms (C2 and C6) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature that aids in their assignment. The carbon attached to the nitro group (C4) and the thiol group (C1) would also have distinct chemical shifts reflecting the electronic nature of these substituents.

The fluorine-¹⁹ (¹⁹F) NMR spectrum is particularly informative for this compound. A single resonance is expected for the two equivalent fluorine atoms at the C2 and C6 positions. The chemical shift of this signal provides insight into the electronic environment around the fluorine nuclei. Furthermore, coupling between the fluorine atoms and the adjacent aromatic protons would result in a characteristic splitting pattern, providing further confirmation of the substitution pattern.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| ¹H (Aromatic) | 7.5 - 8.5 | m | J(H,F), J(H,H) |

| ¹H (Thiol) | 3.0 - 5.0 | s (broad) | - |

| ¹³C (C-S) | 120 - 140 | t | J(C,F) |

| ¹³C (C-F) | 150 - 165 | d | ¹J(C,F) ≈ 240-260 |

| ¹³C (C-H) | 110 - 125 | t | J(C,F) |

| ¹³C (C-NO₂) | 145 - 155 | t | J(C,F) |

| ¹⁹F | -110 to -130 | t | J(F,H) |

Note: The data in this table is predicted based on known chemical shift ranges and coupling constants for similar fluorinated and nitrated aromatic compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity Analysis

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable. researchgate.netyoutube.comsdsu.eduscience.govcolumbia.edu

These 2D NMR techniques, when used in combination, provide a robust and detailed map of the molecular structure, leaving no ambiguity in the assignment of the various atoms. researchgate.netyoutube.comsdsu.eduscience.govcolumbia.edu

Applications in Reaction Monitoring and Purity Assessment

NMR spectroscopy is a powerful tool for real-time reaction monitoring and for the assessment of product purity. nih.govillinois.edunih.govacs.org The synthesis of this compound, likely proceeding through a nucleophilic aromatic substitution (SNA) reaction, can be effectively monitored by acquiring NMR spectra at different time points. masterorganicchemistry.com The disappearance of starting material signals and the concurrent appearance of product signals can provide valuable kinetic information and help in optimizing reaction conditions. nih.gov

Furthermore, ¹H and ¹⁹F NMR are particularly well-suited for determining the purity of the final product. nih.govacs.org The presence of any impurities would be readily detectable as additional signals in the spectra. Quantitative NMR (qNMR) can be employed to accurately determine the purity of the compound by integrating the signals of the analyte against a known internal standard. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Characteristic Vibrational Modes of the Thiol, Nitro, and Fluorine Groups

The vibrational spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Thiol | S-H stretch | 2550 - 2600 |

| Nitro | Asymmetric stretch | 1500 - 1560 |

| Nitro | Symmetric stretch | 1330 - 1390 |

| C-F | Stretch | 1100 - 1400 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

Note: These are general ranges and the actual experimental frequencies may be influenced by the specific molecular environment and intermolecular interactions.

Detection of Intermolecular Interactions (e.g., S-H···F hydrogen bonding)

The presence of both a thiol group (a potential hydrogen bond donor) and fluorine atoms (potential hydrogen bond acceptors) in this compound raises the possibility of intermolecular S-H···F hydrogen bonding. While weaker than conventional hydrogen bonds, these interactions can influence the physical and spectroscopic properties of the compound. pnas.org

Vibrational spectroscopy can be a sensitive probe for such interactions. The formation of an S-H···F hydrogen bond would be expected to cause a red-shift (a shift to lower frequency) and a broadening of the S-H stretching band in the IR spectrum. pnas.org The magnitude of this shift would be indicative of the strength of the hydrogen bond. Detailed temperature- and concentration-dependent IR studies could provide further evidence for the presence and nature of these intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. The theoretical exact mass of this compound (C₆H₃F₂NO₂S) is calculated to be 191.9852 u. By comparing this theoretical value with the experimentally measured mass, typically within a tolerance of a few parts per million (ppm), the elemental composition can be confirmed with high confidence, distinguishing it from other potential isobaric compounds.

Table 1: Elemental Composition and Theoretical Mass of this compound

| Property | Value |

| Molecular Formula | C₆H₃F₂NO₂S |

| Calculated Monoisotopic Mass | 191.9852 u |

| Elemental Composition | |

| Carbon (C) | 37.31% |

| Hydrogen (H) | 1.56% |

| Fluorine (F) | 19.67% |

| Nitrogen (N) | 7.25% |

| Oxygen (O) | 16.57% |

| Sulfur (S) | 16.60% |

This table presents the calculated values based on the compound's formula.

Ionization Techniques and Fragmentation Pathway Studies

The study of fragmentation patterns using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provides critical information about the molecule's structure. While specific experimental fragmentation data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of related aromatic nitro and thiol compounds.

In an EI-MS experiment, the molecular ion peak ([M]⁺˙) at m/z ≈ 192 would be expected. The fragmentation of nitroaromatic compounds often proceeds through characteristic losses. nih.gov Key fragmentation steps for this compound would likely include:

Loss of NO₂: A primary fragmentation pathway involving the cleavage of the C-N bond, resulting in a fragment at m/z 146 ([M - NO₂]⁺).

Loss of NO: Rearrangement followed by the loss of a neutral nitric oxide radical, leading to a fragment at m/z 162 ([M - NO]⁺).

Loss of CO: Subsequent fragmentation of aryl ions often involves the loss of carbon monoxide. For instance, the [M - NO₂]⁺ fragment could lose CO to produce a fragment at m/z 118.

Loss of Sulfur Species: Cleavage of the C-S bond or loss of SH can also occur.

The presence of two fluorine atoms would influence the stability and m/z values of these fragments, providing a unique mass spectral fingerprint.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are crucial for analyzing the compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of similar compounds like 2,4-Difluoronitrobenzene (B147775), GC-MS is a viable method for the analysis of this compound. nist.gov It would be used to separate the compound from starting materials, byproducts, or solvents during reaction monitoring or for purity assessment. The resulting mass spectrum for the separated peak would then be used for definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing less volatile or thermally labile thiols. cam.ac.uk A reversed-phase HPLC column could separate the compound from a mixture, after which it would be ionized (e.g., via ESI) and detected by the mass spectrometer. researchgate.net This technique is particularly useful for confirming the identity and purity of the final product in synthetic chemistry workflows.

X-ray Diffraction Techniques for Solid-State Structural Elucidation

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases like the Cambridge Structural Database (CSD). cam.ac.uk However, if suitable single crystals were obtained, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular geometry. nist.gov This analysis would yield precise measurements of:

Bond Lengths: The exact lengths of C-F, C-N, N-O, C-S, and S-H bonds.

Bond Angles: The angles between atoms, defining the geometry of the benzene (B151609) ring and its substituents.

Torsional Angles: The dihedral angles describing the orientation of the nitro and thiol groups relative to the aromatic ring.

This data is invaluable for understanding the electronic effects of the substituents on the aromatic system and for validating computational models.

Analysis of Crystal Packing and Intermolecular Interactions

Without an experimentally determined crystal structure, the analysis of crystal packing remains theoretical. However, based on the functional groups present, several key intermolecular interactions would be expected to govern the crystal lattice architecture. rsc.orgmpg.de The interplay of these non-covalent forces dictates the solid-state properties of the material.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Potential Significance |

| Hydrogen Bonding | The acidic thiol proton (-SH) can act as a hydrogen bond donor, likely interacting with the oxygen atoms of the nitro group (-NO₂) or the sulfur atom of a neighboring molecule (S-H···O or S-H···S). | A primary directional force influencing the primary supramolecular synthons. |

| Halogen Bonding | The electron-deficient region on the fluorine atoms could interact with nucleophilic sites like the nitro group's oxygen atoms (C-F···O). | Contributes to the overall stability and specific packing arrangement of the crystal. |

| C-H···F Interactions | Weak hydrogen bonds between the aromatic C-H groups and fluorine atoms of adjacent molecules can play a role in crystal packing. nih.goved.ac.uk | These numerous weak interactions can collectively provide significant stabilization to the crystal lattice. ed.ac.uk |

| π-π Stacking | The electron-deficient nitro-substituted aromatic rings can engage in face-to-face or offset stacking interactions. | Influences the packing efficiency and electronic properties of the solid state. |

| Dipole-Dipole Interactions | The highly polar nitro group (-NO₂) creates a strong molecular dipole, leading to significant dipole-dipole interactions that guide the alignment of molecules within the crystal. | A major contributor to the lattice energy and overall crystal packing. |

The analysis of these interactions provides insight into how molecules recognize each other and assemble into a stable, ordered, three-dimensional structure. mdpi.com

Applications of 2,6 Difluoro 4 Nitrobenzene 1 Thiol in Contemporary Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

2,6-Difluoro-4-nitrobenzene-1-thiol has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique molecular architecture, featuring a nitro group, two fluorine atoms, and a thiol functional group, provides multiple reactive sites. This allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of diverse and complex molecules.

Building Block for the Synthesis of Novel Fluorinated Organosulfur Compounds

The presence of both fluorine and sulfur in this compound makes it an ideal starting material for the creation of novel organosulfur compounds. These compounds are of significant interest due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability and altered electronic characteristics. Research has demonstrated the synthesis of various fluorinated analogues of biologically active organosulfur compounds, showcasing the utility of fluorinated synthons. nih.govnih.gov

For instance, the synthesis of fluorinated versions of garlic-derived organosulfur compounds has been reported, starting from commercially available fluorinated precursors. nih.gov While not directly employing this compound, this research highlights the general strategy of using fluorinated building blocks to access new chemical entities with potentially enhanced biological activities. nih.govnih.gov The underlying principle is that fluorine substitution can improve the electrophilic character of the resulting organosulfur compounds, which may lead to enhanced reactivity with biological targets. nih.gov

Table 1: Examples of Synthesized Fluorinated Organosulfur Compounds

| Compound Name | Precursor | Key Transformation | Reference |

|---|---|---|---|

| Difluoroallicin | 1-chloro-2-fluoro-2-propene | Oxidation of the corresponding disulfide | nih.gov |

| S-2-Fluoro-2-propenyl-l-cysteine | 1-chloro-2-fluoro-2-propene and L-cysteine | Nucleophilic substitution | nih.gov |

| Trifluoroajoene | Difluoroallicin | Conversion in 1,1,1,3,3,3-hexafluoro-2-propanol | nih.gov |

Precursor for Advanced Aromatic Systems

The aromatic ring of this compound serves as a scaffold for the construction of more complex aromatic and heteroaromatic systems. The fluorine atoms and the nitro group can be selectively replaced or transformed, allowing for the introduction of various substituents and the formation of new ring systems.

The regioselective functionalization of related difluorophenols demonstrates the potential for selective C-F bond transformations. kyoto-u.ac.jp Although this study focuses on phenols, the principles of dearomatization and subsequent functionalization could potentially be applied to thiol analogues. Such strategies enable the synthesis of polysubstituted aromatic compounds that would be challenging to prepare using other methods.

Use in Selective Functionalization Reactions

The different reactive sites on this compound allow for a high degree of control in chemical reactions, enabling selective functionalization. The thiol group can readily participate in nucleophilic substitution reactions, while the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr) at the positions activated by the nitro group.

Studies on the regioselective difunctionalization of 2,6-difluorophenols have shown that nucleophiles can be introduced at specific positions on the aromatic ring. kyoto-u.ac.jp For example, thiols have been successfully used as nucleophiles to create new C-S bonds. kyoto-u.ac.jp This type of selective functionalization is crucial for the efficient synthesis of complex target molecules.

Catalytic Contributions and Reagent Design

Beyond its role as a synthetic intermediate, derivatives of this compound have potential applications in catalysis and reagent design. The electronic properties imparted by the fluorine and nitro groups can be harnessed to influence the reactivity and selectivity of catalytic systems.

Involvement in Metal-Catalyzed Cross-Coupling and Functionalization

While direct evidence for the use of this compound in metal-catalyzed cross-coupling is limited in the provided search results, the chemistry of related fluorinated aromatic compounds suggests its potential in this area. The C-F bonds in polyfluorinated arenes can be activated by transition metals, enabling cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. kyoto-u.ac.jp The development of new ligands and catalysts is an active area of research, and fluorinated thiols could serve as precursors for novel ligand architectures.

Role in Organocatalytic Systems

The field of organocatalysis often utilizes small organic molecules to catalyze chemical reactions. The unique electronic and steric properties of fluorinated compounds make them attractive candidates for the design of new organocatalysts. While the direct use of this compound as an organocatalyst is not explicitly detailed, its structural motifs are relevant to the design of catalysts for various transformations. For example, the development of organocatalytic monofluorovinylation reactions highlights the growing importance of fluorine in this field. mdpi.com

Redox Mediation in Chemical Transformations

The electron-withdrawing nature of the two fluorine atoms and the nitro group in this compound significantly influences its redox behavior, suggesting its potential as a redox mediator in various chemical transformations. The thiol group can participate in one-electron transfer processes, and the nitroaromatic system can undergo reversible reduction-oxidation cycles. This dual functionality allows it to facilitate electron transfer between reactants that might otherwise react sluggishly.

In the context of thiol-disulfide exchange reactions, which are crucial in biological systems and materials science, redox mediators can play a pivotal role. While direct studies on this compound as a redox mediator are not extensively documented, the principles of redox-mediated thiol-disulfide exchange suggest its applicability. In such processes, a mediator can initiate the reaction by either oxidizing a thiol to a thiyl radical or reducing a disulfide bond. The electron-deficient aromatic ring in this compound would likely favor its role as an oxidant, facilitating the formation of disulfide bonds from thiols.

The proposed mechanism would involve the initial oxidation of the thiol reactant by this compound, which itself gets reduced. The resulting thiyl radicals can then combine to form a disulfide, and the reduced form of the mediator is subsequently re-oxidized in a catalytic cycle. The efficiency of such a process would be highly dependent on the redox potential of the mediator relative to the thiol substrates.

| Potential Redox Role | Influencing Factors | Possible Transformation |

| Oxidant | Strong electron-withdrawing groups (2x F, 1x NO2) | Thiol to Disulfide |

| Radical Initiator | Thiol group | Polymerization, Disulfide Exchange |

| Electron Shuttle | Reversible redox properties of the nitro group | Catalytic cycles |

Development of Specialized Materials

The unique molecular structure of this compound makes it an attractive candidate for the synthesis of novel materials with tailored properties. Its applications range from the creation of complex polymeric architectures to the formation of highly ordered thin films for surface engineering and the development of materials with interesting electronic and optical characteristics.

The presence of reactive sites on this compound, namely the thiol group and the activated fluorine atoms, allows for its incorporation into polymeric structures through various polymerization techniques. The fluorine atoms in the ortho positions to the nitro group are susceptible to nucleophilic aromatic substitution, a reaction commonly employed in step-growth polymerization to form poly(arylene ether)s and poly(arylene sulfide)s.

For instance, in a polycondensation reaction, the thiol group could be deprotonated to a thiolate, which can then act as a nucleophile, displacing the activated fluorine atoms on another monomer unit. This process would lead to the formation of a poly(phenylene sulfide) backbone with pendant nitro groups. The presence of the nitro groups can significantly influence the polymer's properties, such as its solubility, thermal stability, and electronic characteristics.

A related compound, 2,6-difluoro-2'-sulfobenzophenone, has been successfully polymerized to create high-molecular-weight aromatic polymers. nih.gov This demonstrates the feasibility of using monomers with activated 2,6-difluoro substitution patterns in polycondensation reactions. nih.gov By analogy, this compound could serve as a valuable monomer for the synthesis of novel high-performance polymers.

| Polymerization Strategy | Reactive Site(s) | Resulting Polymer Type | Potential Properties |

| Nucleophilic Aromatic Substitution | Thiol (as thiolate) and Fluorine atoms | Poly(phenylene sulfide) | High thermal stability, chemical resistance, modified electronic properties due to NO2 group. |

| Thiol-ene "Click" Chemistry | Thiol group | Poly(thioether)s | High modularity, potential for creating cross-linked networks. chemrxiv.orgresearchgate.net |

The strong affinity of the thiol group for noble metal surfaces, particularly gold, makes this compound a prime candidate for the formation of self-assembled monolayers (SAMs). researchgate.net SAMs are highly ordered molecular assemblies that spontaneously form on a substrate, allowing for the precise modification of surface properties. researchgate.net The resulting surface characteristics are dictated by the terminal functional groups of the molecules forming the monolayer.

In the case of this compound, a SAM on a gold surface would expose a surface rich in fluorine and nitro functional groups. The fluorinated nature of the monolayer would likely impart hydrophobic and oleophobic properties to the surface. nih.gov The presence of the nitro group, with its large dipole moment, would significantly alter the surface potential and could be used to influence the adsorption of other molecules or to direct the assembly of subsequent layers.

The formation of SAMs from aromatic thiols can result in well-defined structures, although the packing density and orientation of the molecules are influenced by intermolecular interactions and the nature of the aromatic backbone. rsc.org The fluorine atoms in this compound could lead to specific intermolecular interactions, further influencing the final structure and stability of the SAM. nih.gov

| SAM Property | Originating Molecular Feature | Potential Application |

| Surface Energy Modification | Fluorine atoms | Hydrophobic/Oleophobic coatings |

| Surface Potential Control | Nitro group | Molecular sensors, directed assembly |

| Ordered Molecular Packing | Aromatic ring, intermolecular interactions | Nanopatterning, fundamental surface science studies |

The electronic properties of this compound, characterized by the presence of strong electron-withdrawing groups, suggest its potential for use in the development of electronic and optoelectronic materials. The incorporation of this moiety into conjugated polymers could lead to materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is beneficial for n-type organic semiconductors.

Conductive polymers are typically formed from monomers that can be linked to create a delocalized π-system along the polymer backbone. researchgate.netacademiaromana-is.ro While this compound itself is not a traditional conjugated monomer, it could be copolymerized with other aromatic monomers to tune the electronic properties of the resulting polymer. For example, its inclusion in a polythiophene or polyphenylenevinylene backbone could enhance the electron-accepting character of the material, making it suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The nitro group is a well-known electron-accepting moiety and has been incorporated into various organic electronic materials to facilitate electron transport. The synergistic effect of the nitro group and the fluorine atoms in this compound could lead to even more pronounced electron-deficient materials with potentially high electron affinities.

| Material Type | Role of this compound | Potential Application |

| n-type Organic Semiconductor | Electron-accepting monomer/dopant | Organic Field-Effect Transistors (OFETs) |

| Electron Transport Layer | Component of a charge-transporting polymer | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs) |

| Conductive Polymer Blend | Additive to modify electronic properties | Antistatic coatings, sensors |

Future Research Directions and Emerging Trends for 2,6 Difluoro 4 Nitrobenzene 1 Thiol

Exploration of Novel Reactivity and Selectivity Profiles

The reactivity of 2,6-Difluoro-4-nitrobenzene-1-thiol is governed by its distinct functional groups. Future research will likely focus on leveraging the interplay between these groups to achieve novel and selective chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring towards nucleophilic attack, while the fluorine atoms are excellent leaving groups. A key area of research will be the selective displacement of the nitro group versus the fluorine atoms. Studies on related dinitrobenzene systems have shown that anionic sulfur nucleophiles, such as thiolate ions, can readily displace a nitro group. rsc.org Investigating the reactions of this compound with various nucleophiles could lead to a library of new, highly functionalized compounds. The competition between displacing the nitro group and the fluorine atoms will be a central question. Recent work has demonstrated that even inorganic salts like potassium phosphate (B84403) can catalyze the SNAr reaction of nitroarenes with thiols, offering a practical and efficient synthetic method. rhhz.net

Thiol-Mediated Reactions: The thiol group is a versatile handle for various transformations. It is more acidic than its alcohol analog, phenol, making it easier to deprotonate and use as a nucleophile. youtube.com However, studies have also shown that in certain catalytic reactions, thiols can be less reactive but more stereoselective than alcohols. nih.gov Future work could explore this duality, designing reactions where the thiol group participates in selective C-S bond formations, Michael additions, or acts as a directing group for subsequent functionalization on the aromatic ring. Furthermore, photoreactions involving nitrobenzene (B124822) derivatives and thiols have been shown to produce sulfonamides through a proposed radical mechanism, opening a new avenue for the application of this compound. tandfonline.com

Redox Chemistry: The nitro group can be selectively reduced to an amine, providing access to a different class of compounds, the 2,6-difluoro-4-aminobenzene-1-thiols. researchgate.net These aniline (B41778) derivatives are valuable precursors for dyes, pharmaceuticals, and heterocycle synthesis. vapourtec.com Conversely, the thiol group can be oxidized to various states, including disulfides, sulfinic acids, and sulfonic acids, each with unique properties and applications. chemistrysteps.com Exploring the selective redox chemistry in the presence of the other functional groups will be crucial for expanding the synthetic utility of the parent molecule.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence (AI) is rapidly growing, and compounds like this compound are ideal candidates for study using these new computational tools. nih.govchemai.io

Reaction Outcome Prediction: Machine learning (ML) models, trained on vast datasets of chemical reactions, can predict the outcomes of reactions with increasing accuracy. chemai.iorsc.org For a molecule with multiple reactive sites like this compound, ML models could predict the major product under various conditions (reagents, solvents, temperature), saving significant experimental time and resources. youtube.com So-called Δ²-learning models are being developed to predict high-level activation energies based on low-level inputs, offering a powerful tool for accelerating the characterization of chemical reactions. nih.govresearchgate.net

Retrosynthesis and Pathway Design: AI-driven retrosynthesis tools can propose synthetic routes to complex target molecules by working backward from the product. arxiv.orgmedium.com By inputting a desired derivative of this compound, these programs could suggest novel and efficient synthetic pathways that a human chemist might overlook. nih.gov This approach combines deep learning with expert chemical knowledge to navigate the vast possibilities of chemical space. nih.gov

Optimization of Reaction Conditions: Bayesian optimization and other ML algorithms can efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield, selectivity, or other desired outcomes. youtube.com This is particularly valuable for complex reactions where multiple products are possible, such as the selective functionalization of this compound.

Advancement of Sustainable Synthetic Methodologies

Modern chemistry emphasizes the development of environmentally benign and efficient synthetic processes, often referred to as "green chemistry."

Flow Chemistry: Nitration and other reactions involving highly reactive or hazardous reagents are well-suited for continuous flow processing. ewadirect.comnih.gov Flow reactors offer superior control over temperature and reaction time, minimizing the formation of byproducts and enhancing safety, especially for highly exothermic reactions like nitration. vapourtec.combeilstein-journals.orgnih.gov Applying flow chemistry to the synthesis and subsequent reactions of this compound could lead to safer, more scalable, and higher-purity production.

Thiol-Free Thiolating Reagents: The use of thiols can be problematic due to their foul odor and toxicity. Recent research has focused on developing "thiol-free" thiolating agents that serve as surrogates for thiols. rsc.org For instance, N-thiophthalimides have been used in nickel-catalyzed reactions to form sulfides from organic halides. rsc.org Developing sustainable routes to this compound that avoid the direct use of hydrogen sulfide (B99878) or other hazardous sulfur sources is a key research goal.

Biocatalysis: The use of enzymes to catalyze chemical reactions (retro-biosynthesis) offers a green alternative to traditional synthesis, as reactions can be performed in water under mild conditions with high specificity. nih.gov While challenging for highly functionalized, non-natural compounds, future research could explore the potential of engineered enzymes for the synthesis or modification of this compound and its derivatives.

Development of High-Precision Analytical Tools for In-Situ Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. The development of advanced analytical tools for real-time, in-situ monitoring is crucial.

Spectroscopic Techniques: Techniques like Raman, mid-infrared (IR), and near-infrared (NIR) spectroscopy can be used to monitor reactions as they happen. spectroscopyonline.com Fiber-optic probes can be inserted directly into the reaction vessel, providing real-time data on the concentration of reactants, intermediates, and products. youtube.com For reactions involving this compound, in-situ monitoring could help elucidate complex reaction pathways and identify transient intermediates. nih.govresearchgate.net

Advanced Mass Spectrometry: The analysis of fluorinated compounds can be complex. Advanced techniques such as Total Organic Fluorine (TOF) analysis, often using combustion ion chromatography (CIC), can quantify the total amount of fluorine in a sample, complementing traditional targeted analyses like liquid chromatography-mass spectrometry (LC-MS). eurofinsus.comnih.govrsc.org These methods are essential for a complete characterization of reaction mixtures and for environmental monitoring. researchgate.net

NMR Spectroscopy: In-situ NMR monitoring can provide detailed structural information about species in the reaction mixture over time. This has been used to identify the active catalyst resting state in complex catalytic cycles and would be invaluable for understanding the reactivity of this compound. acs.org

Expanding the Scope of Applications in Emerging Technologies

The unique combination of functional groups in this compound makes it a promising building block for materials and molecules in a variety of advanced applications.

Medicinal Chemistry and Drug Discovery: Fluorine is a key element in modern pharmaceuticals, often used to enhance properties like metabolic stability, membrane permeability, and binding affinity. nih.govresearchgate.netmdpi.comnih.gov The difluoro-nitrophenyl motif is a component of various biologically active compounds. The thiol group provides a handle for conjugation to biomolecules or for tuning solubility and electronic properties. This makes this compound a valuable scaffold for the synthesis of new drug candidates.

Positron Emission Tomography (PET) Imaging: The introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope is a cornerstone of PET imaging. nih.govresearchgate.net Aryl fluorides, like this compound, can serve as precursors for ¹⁸F-labeled radiotracers, which are used for in-vivo imaging in drug development and medical diagnostics.

Materials Science: Fluorinated materials often exhibit unique properties, such as thermal stability and hydrophobicity, making them useful for advanced polymers and coatings. man.ac.uk The nitro-thiol functionality could be used to create functional polymers, self-assembling monolayers on gold surfaces, or components for molecular electronics and sensors.

Summary of Future Research Directions

| Research Area | Focus | Potential Impact |

| Novel Reactivity | Selective SNAr, thiol-mediated transformations, and controlled redox reactions. rsc.orgrhhz.netnih.gov | Creation of a diverse library of novel, highly functionalized molecules for various applications. |

| AI and Machine Learning | Reaction prediction, retrosynthesis, and automated optimization of reaction conditions. chemai.ionih.govarxiv.org | Accelerated discovery and development of new synthetic routes and molecules, reducing time and cost. |

| Sustainable Synthesis | Implementation of flow chemistry, use of thiol-free reagents, and exploration of biocatalysis. vapourtec.comnih.govrsc.org | Development of safer, more efficient, and environmentally friendly methods for production. |

| High-Precision Analytics | In-situ monitoring with spectroscopy (Raman, IR) and NMR, and advanced fluorine analysis. spectroscopyonline.comnih.govacs.org | Deeper mechanistic understanding, leading to better reaction control and optimization. |

| Emerging Applications | Use as a building block in medicinal chemistry, PET imaging, and advanced materials. nih.govresearchgate.netman.ac.uk | Development of new pharmaceuticals, diagnostic tools, and functional materials with unique properties. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Difluoro-4-nitrobenzene-1-thiol, and how can purity be ensured?

- Methodological Answer : The synthesis can be adapted from nitro-reduction protocols for structurally similar fluorinated nitrobenzenes. For example, nitro groups in fluorinated aromatic systems are typically reduced using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) . However, the presence of the thiol (-SH) group requires careful handling under inert atmospheres (e.g., N₂) to prevent oxidation. Post-reduction, alkaline extraction (10% NaOH) followed by ethyl acetate washing and drying over Na₂SO₄ is recommended to isolate the product . Purity can be verified via HPLC with UV detection (λ = 254 nm) and compared against known retention times of fluorinated analogs.

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹⁹F NMR : Expected chemical shifts for ortho-fluorine atoms in nitro-thiol systems typically range between -110 to -120 ppm, influenced by electron-withdrawing effects of the nitro group .

- FT-IR : Confirm S-H stretching (2550–2600 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI(-) mode to detect [M-H]⁻ ions, ensuring accurate mass matching (<2 ppm error).

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR shifts) for fluorinated nitro-thiol derivatives be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or impurities. To address this:

- Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to assess environmental effects.

- Use computational chemistry (DFT calculations at B3LYP/6-311+G(d,p)) to predict theoretical shifts and compare with experimental data .

- Cross-validate with X-ray crystallography if crystalline derivatives can be synthesized.

Q. What strategies mitigate decomposition of this compound during storage or reaction conditions?

- Methodological Answer : The thiol group is prone to oxidation and dimerization. Recommendations include:

- Storage : Under argon at -20°C in amber vials to limit light/oxygen exposure.

- Stability Testing : Monitor degradation via TLC or HPLC under varying pH (3–9) and temperatures (4°C to 40°C) .

- Derivatization : Protect the thiol as a disulfide or thioether during reactive steps (e.g., using iodoacetamide), then deprotect post-synthesis .

Q. How can researchers design experiments to study the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- Substrate Screening : React with diverse nucleophiles (e.g., amines, alkoxides) under controlled conditions (DMF, 80–120°C, 12–24 hours) .

- Kinetic Studies : Use UV-Vis spectroscopy to track nitro group reduction or thiolate formation.

- Table : Comparative reactivity of nucleophiles:

| Nucleophile | Solvent | Temp (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Piperidine | DMF | 100 | 78 | None |

| Sodium Methoxide | MeOH | 65 | 62 | Disulfide |

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of fluorinated nitro-thiol derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., DMSO vehicle) across studies.

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Dose-Response Curves : Re-evaluate IC₅₀ values under hypoxia vs. normoxia, as nitro groups may exhibit oxygen-dependent redox activity .

Methodological Frameworks

Q. What experimental designs are robust for studying structure-activity relationships (SAR) in this compound class?

- Methodological Answer : Adopt a multivariate approach :

- Synthetic Modifications : Systematically vary substituents (e.g., nitro → amine, fluorine → hydrogen) .

- Computational Modeling : Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .

- Statistical Validation : Apply ANOVA to confirm significance of substituent effects on reactivity or potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.